1-(2-Chloro-2-phenylethanesulfinyl)-4-methylbenzene
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Overview
Description
NSC 266350, also known as 2-(4-aminophenyl)benzothiazole, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its benzothiazole core structure, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)benzothiazole typically involves the condensation of 4-aminobenzenethiol with 2-bromoaniline under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(4-aminophenyl)benzothiazole can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted benzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitrobenzothiazole derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives, depending on the electrophile used.
Scientific Research Applications
2-(4-aminophenyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-(4-aminophenyl)benzothiazole exerts its effects is primarily through its interaction with cellular proteins and enzymes. The compound can bind to DNA and interfere with the replication process, leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cell signaling pathways, thereby disrupting cellular functions and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzothiazole
- 2-(4-nitrophenyl)benzothiazole
- 2-(4-methylphenyl)benzothiazole
Uniqueness
2-(4-aminophenyl)benzothiazole is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Compared to its analogs, this compound has shown higher efficacy in inhibiting cancer cell growth and better selectivity towards certain biological targets.
Properties
CAS No. |
61735-44-2 |
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Molecular Formula |
C15H15ClOS |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
1-(2-chloro-2-phenylethyl)sulfinyl-4-methylbenzene |
InChI |
InChI=1S/C15H15ClOS/c1-12-7-9-14(10-8-12)18(17)11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChI Key |
IEMZKJYMYDVLIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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